molecular formula C12H25N B15279099 4,4-dimethyl-N-(2-methylpropyl)cyclohexan-1-amine

4,4-dimethyl-N-(2-methylpropyl)cyclohexan-1-amine

Cat. No.: B15279099
M. Wt: 183.33 g/mol
InChI Key: HMLLQRUDERTQIJ-UHFFFAOYSA-N
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Description

4,4-Dimethyl-N-(2-methylpropyl)cyclohexan-1-amine is an organic compound with the molecular formula C12H25N. It is a cyclohexane derivative with a substituted amine group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-dimethyl-N-(2-methylpropyl)cyclohexan-1-amine typically involves the alkylation of cyclohexanone derivatives followed by reductive amination. One common method includes the reaction of 4,4-dimethylcyclohexanone with isobutylamine under hydrogenation conditions using a suitable catalyst such as palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation and advanced catalytic systems can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-N-(2-methylpropyl)cyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-substituted cyclohexylamines.

Scientific Research Applications

4,4-Dimethyl-N-(2-methylpropyl)cyclohexan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-dimethyl-N-(2-methylpropyl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins, thereby influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane, 1,4-dimethyl-2-(2-methylpropyl)-: A stereoisomer with similar structural features.

    4,4’-Methylenebis(cyclohexylamine): A related compound with two cyclohexylamine groups linked by a methylene bridge.

Uniqueness

4,4-Dimethyl-N-(2-methylpropyl)cyclohexan-1-amine is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in targeted synthetic applications and specialized research contexts.

Properties

Molecular Formula

C12H25N

Molecular Weight

183.33 g/mol

IUPAC Name

4,4-dimethyl-N-(2-methylpropyl)cyclohexan-1-amine

InChI

InChI=1S/C12H25N/c1-10(2)9-13-11-5-7-12(3,4)8-6-11/h10-11,13H,5-9H2,1-4H3

InChI Key

HMLLQRUDERTQIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1CCC(CC1)(C)C

Origin of Product

United States

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